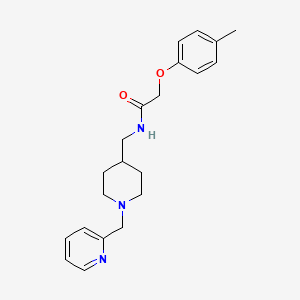

N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-17-5-7-20(8-6-17)26-16-21(25)23-14-18-9-12-24(13-10-18)15-19-4-2-3-11-22-19/h2-8,11,18H,9-10,12-16H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROYVAVRPQZLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution or coupling reactions.

Attachment of the Tolyl Group: The tolyloxy group can be attached through etherification reactions.

Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyridine rings.

Reduction: Reduction reactions could target the amide bond or aromatic rings.

Substitution: Substitution reactions might occur at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, substituted aromatic compounds, or modified piperidine rings.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

Receptor Modulation: Potential use in studying receptor-ligand interactions.

Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

Medicine

Drug Development: Explored for therapeutic potential in treating diseases.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Material Science:

Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

Binding to Receptors: Modulating receptor activity.

Inhibiting Enzymes: Blocking enzyme activity.

Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Key Observations :

- Piperidine Substitutions : The target compound’s pyridin-2-ylmethyl group (electron-rich aromatic system) contrasts with sulfonyl (6b) or ethanesulfonyl (14) groups in analogs, which enhance metabolic stability and enzyme binding .

- Acetamide Modifications: The p-tolyloxy group in the target compound is distinct from sulfonamides (5, 14), pyrimidinylsulfanyl (10), or naphthyridinone (11) moieties. These groups influence solubility, target affinity, and steric interactions.

Key Observations :

- The target compound’s synthesis likely involves coupling a p-tolyloxyacetic acid derivative with a piperidinylmethylamine intermediate, analogous to sulfonamide formations in and .

- Melting points for sulfonamide analogs (e.g., 6b at 172–173°C) suggest crystalline stability, which may correlate with the target compound’s solid-state behavior .

Table 3: Bioactivity of Selected Analogues

Key Observations :

- Acetylcholinesterase (AChE) Inhibition : Piperidine-acetamide derivatives (e.g., 7a–k) show moderate AChE inhibition, suggesting the target compound could similarly interact with neurological targets .

- Anti-inflammatory Potential: Analogs like 6b–6d inhibit soluble epoxide hydrolase (sEH), a key enzyme in eicosanoid metabolism. The target’s p-tolyloxy group may confer similar anti-inflammatory effects .

Biological Activity

N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound belonging to the acetamide class, characterized by a complex structure that includes a pyridine ring, a piperidine ring, and a tolyloxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific mechanism involves:

- Receptor Binding: The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby modulating biological processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from piperidine structures have shown efficacy against various bacterial strains, including resistant strains like MRSA. The mechanism involves disrupting bacterial cell membranes and inducing apoptosis in sensitive strains .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor potential. Research indicates that certain derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis. These effects are often mediated through interactions with specific cellular pathways related to cancer progression .

Case Studies

-

Antimicrobial Efficacy Against C. auris:

A study evaluated the activity of piperidine-based derivatives against Candida auris, demonstrating that these compounds could induce significant cell death and disrupt membrane integrity at low concentrations (MIC values ranging from 0.24 to 0.97 μg/mL) . -

Inhibition of Tumor Growth:

Another study focused on the potential of pyridine derivatives in inhibiting BRAF(V600E) mutations associated with melanoma. The findings suggested that these compounds could serve as effective inhibitors in targeted cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. Key Considerations :

- Solvent choice (DMF for alkylation, ethanol for condensation) impacts reaction kinetics .

- Catalytic amounts of DMAP may enhance coupling efficiency .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the piperidine methylene (δ ~2.5–3.5 ppm), pyridinyl protons (δ ~7.0–8.5 ppm), and p-tolyloxy aromatic signals (δ ~6.8–7.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-pyridinyl region .

Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of p-tolyloxy group) .

HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and stability under storage conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from differences in assay conditions or target selectivity. Mitigation strategies include:

Orthogonal Assays :

- Compare results from biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., viability or reporter gene assays) .

- Use SPR (Surface Plasmon Resonance) to validate binding kinetics independently .

Structural Analysis :

- X-ray crystallography or cryo-EM to resolve binding modes with targets (e.g., kinases or GPCRs) .

Meta-Analysis :

- Statistically evaluate datasets across studies (e.g., using ANOVA) to identify outliers or confounding variables .

Advanced: What computational methods predict the compound’s target interactions and selectivity?

Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to model binding poses in active sites (e.g., serotonin receptors) .

- Prioritize targets with high docking scores (ΔG < −8 kcal/mol) for experimental validation .

Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor complexes (50–100 ns) to assess stability of key interactions (e.g., hydrogen bonds with piperidine nitrogen) .

QSAR Modeling :

- Train models on analogs (e.g., m-tolyloxy derivatives) to predict ADMET properties and off-target risks .

Advanced: How does the p-tolyloxy substituent influence pharmacokinetics compared to structural analogs?

Answer:

Lipophilicity :

- The p-tolyloxy group increases logP (measured via shake-flask method) by ~0.5 units compared to m-tolyl analogs, enhancing membrane permeability .

Metabolic Stability :

- Microsomal assays (human liver microsomes) show slower oxidation of p-tolyloxy vs. unsubstituted phenoxy groups (t₁/₂ > 60 min) .

SAR Insights :

- Replacement with electron-withdrawing groups (e.g., p-fluoro) reduces CYP3A4-mediated metabolism but decreases solubility .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

Co-Solvent Systems :

- Use 10% DMSO/90% saline for intravenous dosing (validated by dynamic light scattering for colloidal stability) .

Prodrug Design :

- Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility .

Nanoparticle Formulation :

- Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.